5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Description
5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyrazole ring substituted with a chloro and trifluoroethyl group, and a thiadiazole ring substituted with an amine group
Properties
IUPAC Name |
5-[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N5S/c8-3-1-16(2-7(9,10)11)15-4(3)5-13-14-6(12)17-5/h1H,2H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHDVHAVLVOMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C2=NN=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole and thiadiazole rings followed by their coupling. One common method involves the reaction of 4-chloro-3-nitropyrazole with 2,2,2-trifluoroethylamine under reducing conditions to form the corresponding amine. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyrazole ring can be reduced to an amine.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitropyrazole: A precursor in the synthesis of the compound.
2,2,2-Trifluoroethylamine: Another precursor used in the synthesis.
Thiosemicarbazide: Used in the formation of the thiadiazole ring.
Uniqueness
5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both a pyrazole and thiadiazole ring in its structure, which imparts distinct chemical and biological properties. The trifluoroethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
